molecular formula C12H7F3N2O2S B2863641 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol CAS No. 505053-95-2

4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol

Cat. No.: B2863641
CAS No.: 505053-95-2
M. Wt: 300.26
InChI Key: KWRZOKZAWGEYPO-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol (molecular formula: C₁₂H₇F₃N₂O₂S, molecular weight: 300.26 g/mol) is a pyrimidine derivative characterized by a 1,3-benzodioxole substituent at the 4-position and a trifluoromethyl group at the 6-position of the pyrimidine ring. The thiol (-SH) group at the 2-position confers reactivity for metal coordination or disulfide bond formation. It is cataloged as an intermediate in pharmaceutical and materials science research (). Notably, its commercial availability has been discontinued (), suggesting challenges in synthesis or stability.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2S/c13-12(14,15)10-4-7(16-11(20)17-10)6-1-2-8-9(3-6)19-5-18-8/h1-4H,5H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRZOKZAWGEYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=S)NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol typically involves multiple steps, starting with the construction of the pyrimidine ring. One common approach is the condensation of a suitable 1,3-benzodioxole derivative with a trifluoromethylated pyrimidine precursor. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol can be utilized as a probe to study biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into biological processes and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and functional differences between the target compound and analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol (Target) C₁₂H₇F₃N₂O₂S 300.26 1,3-Benzodioxol-5-yl, -SH Intermediate; discontinued ()
6-(1,4-Pyrazin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine C₁₀H₇F₃N₆S 300.27 Pyrazin-2-yl, thioureido Unspecified research use ()
{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid C₁₃H₈F₄N₂O₂S 332.28 4-Fluorophenyl, thioacetic acid Catalyzed synthesis ()
[Pt(bzq)(4-(trifluoromethyl)pyrimidine-2-thiol)]ClO₄ (Platinum complex) N/A N/A Trifluoromethylpyrimidine-thiol + Pt Coordination chemistry; forms Pt(III) half-lanterns ()

Key Observations :

  • However, the bulkier benzodioxol group may reduce solubility in polar solvents relative to smaller substituents like pyrazine.
  • Thiol Reactivity : The -SH group in all compounds enables metal coordination (e.g., Pt in ) or covalent bonding (e.g., disulfide linkages).
  • Trifluoromethyl Role : The -CF₃ group enhances metabolic stability and lipophilicity, a common feature in drug design ().

Stability and Commercial Viability

The target compound’s discontinuation () contrasts with analogues like {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid (), which remains available. This suggests that the benzodioxol substituent may introduce instability (e.g., hydrolytic sensitivity) or synthesis difficulties (e.g., low yield in coupling reactions).

Biological Activity

4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol (CAS Number: 505053-95-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms by which it exerts its effects.

The molecular formula for this compound is C12H7F3N2O2SC_{12}H_7F_3N_2O_2S, with a molecular weight of approximately 300.26 g/mol. It is categorized as an irritant and requires careful handling in laboratory settings .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent thiol substitution. The details of these synthetic pathways are crucial for understanding how variations in structure can influence biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing similar structures have shown moderate to good antifungal and antibacterial activities. Notably, certain derivatives exhibited significant inhibition against various fungal strains such as Botrytis cinerea and Fusarium spp., with some compounds outperforming established antifungal agents .

Molecular docking studies have elucidated potential mechanisms through which this compound may exert its biological effects. For example, interactions with key enzymes such as succinate dehydrogenase (SDH) have been proposed. The compound forms hydrogen bonds at specific amino acid residues, indicating a targeted mode of action that could be exploited for therapeutic purposes .

Case Study 1: Antifungal Activity

In a comparative study, a derivative related to this compound demonstrated superior antifungal activity against Phomopsis sp., achieving an effective concentration (EC50) of 12.64 μg/mL. This was significantly lower than the EC50 values for traditional antifungals like pyrimethanil (35.16 μg/mL) and hymexazol (27.01 μg/mL), suggesting a promising alternative for agricultural applications .

Case Study 2: Antibacterial Activity

Another study reported strong antibacterial activity against Xanthomonas axonopodis pv. citri with an inhibition ratio of 85.76% at a concentration of 100 μg/mL. This activity was notably higher than that of thiodiazole copper, which showed an inhibition ratio of 76.59% under similar conditions .

Data Summary

Activity Type Target Organism EC50/Inhibition Ratio Comparison Compound Comparison EC50
AntifungalPhomopsis sp.12.64 μg/mLPyrimethanil35.16 μg/mL
AntibacterialXanthomonas axonopodis pv. citri85.76% inhibitionThiodiazole copper76.59% inhibition

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidine-2-thiol?

Methodological Answer: Synthesis requires precise control of reaction parameters:

  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the pyrimidine core.
  • Catalyst: Use mild bases (e.g., K₂CO₃) to deprotonate the thiol group without degrading the benzodioxol moiety.
  • Reaction Time: Monitor via TLC/HPLC; typical duration is 12–24 hours.

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Yield ≤70°C
SolventDMF/DMSO↑ Solubility
CatalystK₂CO₃↓ Side Reactions
Reaction Time12–24 hours≥90% Conversion

Design of Experiments (DOE) is recommended to minimize trials while maximizing data robustness .

Q. How is the structure and purity of this compound confirmed?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton/carbon environments (e.g., benzodioxol aromatic protons at δ 6.7–7.1 ppm; pyrimidine CF₃ at δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC: Purity ≥95% using a C18 column (ACN/H₂O gradient; retention time ~8–10 min) .

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey Data PointsSensitivity
¹H NMRIntegration ratios, coupling1–5% impurity
HRMSExact mass, isotopic pattern<0.1% error
HPLCRetention time, peak symmetry≥95% purity

Q. What biological assays are suitable for preliminary activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Target enzymes (e.g., kinases or oxidoreductases) using fluorescence-based protocols.
  • Cell-Based Viability Assays: MTT or resazurin assays in cancer/immune cell lines (IC₅₀ determination).
  • Binding Studies: Surface plasmon resonance (SPR) to quantify affinity for receptors .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction mechanisms?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (e.g., Gaussian or ORCA) to model transition states and identify rate-limiting steps .
  • Reaction Path Sampling: Tools like GRRM or AFIR explore potential pathways for regioselective thiolation.
  • Machine Learning: Train models on pyrimidine reactivity datasets to predict optimal catalysts/solvents.

Example Workflow:

Compute intermediate stability using DFT.

Validate with experimental kinetic data.

Iterate via feedback loops between computation and lab trials .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural Analog Comparison: Compare with derivatives (e.g., thiol vs. methylsulfonyl variants) to isolate functional group effects .
  • Assay Condition Audit: Variability in buffer pH, incubation time, or cell passage number may skew results.
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

Q. Table 3: Key Variables in Bioactivity Assays

VariableImpact on IC₅₀Mitigation Strategy
Cell Line2–3-fold variabilityUse ≥2 cell types
Solvent (DMSO%)≤0.1% for viabilityDilute stock solution
Assay DurationTime-dependent effectsStandardize protocol

Q. What strategies enable regioselective functionalization of the pyrimidine core?

Methodological Answer:

  • Protecting Groups: Temporarily block the thiol group with trityl or acetyl during benzodioxol coupling .
  • Catalytic Control: Pd-mediated cross-coupling for C-H activation at the 4-position.
  • Solvent Effects: Use low-polarity solvents (e.g., toluene) to favor electrophilic substitution at electron-deficient positions .

Q. How to assess stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Expose to heat (40°C), light, and humidity; monitor via HPLC.
  • Degradant Identification: LC-MS/MS to characterize oxidation byproducts (e.g., sulfonic acid derivatives).
  • Stabilizers: Add antioxidants (e.g., BHT) in solid-state storage .

Data Contradiction Analysis Example:
If conflicting NMR data arise for the trifluoromethyl group:

Verify solvent/deuteriation (e.g., CDCl₃ vs. DMSO-d₆ shifts).

Check for dynamic effects (e.g., rotational barriers in CF₃).

Compare with X-ray crystallography data (bond lengths/angles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.